Ethyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative with a chloromethyl substituent at position 6, a thiophen-2-yl group at position 4, and an oxo group at position 2. DHPMs are synthesized via the Biginelli reaction and are pharmacologically significant due to their anticancer, antimicrobial, and enzyme-inhibitory activities . The thiophene moiety contributes π-π stacking interactions, influencing molecular conformation and binding affinity .
Properties
IUPAC Name |
ethyl 6-(chloromethyl)-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-2-18-11(16)9-7(6-13)14-12(17)15-10(9)8-4-3-5-19-8/h3-5,10H,2,6H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOLZRZGCKDMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or as a chemical reagent.
Comparison with Similar Compounds
Substituent Variations at Position 6
The chloromethyl group at position 6 distinguishes the target compound from analogs with alternative substituents:
- Bromomethyl : Ethyl 6-bromomethyl-2-oxo-4-phenyl-DHPM-5-carboxylate (compound 3 in ) shows similar reactivity but lower stability due to bromine’s larger atomic radius and weaker C–Br bond compared to C–Cl .
- Ethoxycarbonylmethyl : Ethyl 6-ethoxycarbonylmethyl-4-(2-hydroxyphenyl)-2-oxo-DHPM-5-carboxylate (compound II in ) introduces steric bulk and hydrogen-bonding capacity, altering solubility and target interactions .
Table 1: Position 6 Substituent Impact on Physicochemical Properties
| Substituent | Melting Point (°C) | Reactivity | Key Reference |
|---|---|---|---|
| Chloromethyl | 256–257* | High (electrophilic) | |
| Bromomethyl | 234–235 | Moderate | |
| Methyl | 215–217 | Low | |
| Ethoxycarbonylmethyl | 87.7 (dihedral angle) | Moderate |
Substituent Variations at Position 4
The thiophen-2-yl group at position 4 is compared to aromatic and heteroaromatic substituents:
- Phenyl : Ethyl 6-methyl-4-phenyl-2-oxo-DHPM-5-carboxylate () lacks sulfur-mediated electronic effects, reducing π-stacking with sulfur-rich biological targets .
- Fluorophenyl : Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate () introduces electronegativity, enhancing dipole interactions but increasing metabolic lability .
- Sulfamoylphenyl : Ethyl 6-methyl-4-(4-sulfamoylphenyl)-2-thioxo-DHPM-5-carboxylate (compound 12b in ) exhibits potent carbonic anhydrase inhibition (IC₅₀ = 69.6 nM) due to sulfonamide’s zinc-binding capacity .
Table 2: Position 4 Substituent Impact on Bioactivity
Position 2 Functional Group Variations
The oxo group at position 2 is compared to thioxo and hydrazone derivatives:
- Thioxo : Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate () shows enhanced radical scavenging (IC₅₀ = 0.6 mg/mL) due to sulfur’s redox activity .
- Hydrazone: Ethyl 4-substituted-2-hydrazono-DHPM-5-carboxylate (compound 12a in ) exhibits improved anticancer activity via chelation with transition metals .
Table 3: Position 2 Functional Group Impact on Activity
| Functional Group | Activity Highlight | Key Reference |
|---|---|---|
| Oxo | Antiproliferative (IC₅₀ = 75 μM) | |
| Thioxo | Antioxidant (IC₅₀ = 0.6 mg/mL) | |
| Hydrazone | Anticancer (IC₅₀ = 22.1 μM) |
Structural and Conformational Comparisons
The dihedral angle between the pyrimidine ring and the substituent at position 4 influences bioactivity:
Biological Activity
Ethyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 878465-42-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₂H₁₃ClN₂O₃S
- Molecular Weight : 300.76 g/mol
- Structure : The compound features a tetrahydropyrimidine ring, which is known for its relevance in various biological contexts.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit potent antimicrobial properties. A study evaluated various tetrahydropyrimidine derivatives against bacterial strains such as Streptococcus pyogenes, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger.
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 4e | S. pyogenes, E. coli | Moderate |
| 4f | S. aureus, P. aeruginosa | High |
| 4i | All tested strains | Moderate |
The presence of electron-withdrawing groups (e.g., -NO₂) and electron-donating groups (e.g., -OH) contributed significantly to the antibacterial activity observed in these compounds .
Anticancer Potential
Tetrahydropyrimidine derivatives have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines.
Synthesis Methods
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are efficient and environmentally friendly. These reactions typically involve the condensation of aldehydes, thiourea, and ethyl cyanoacetate under mild conditions.
Example Reaction Conditions
-
Reactants :
- Aldehyde (3 mmol)
- Ethyl cyanoacetate (3 mmol)
- Thiourea (3.2 mmol)
- Solvent : DIPEAc (1 mL)
- Procedure : Mix reactants at room temperature and stir until completion.
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, twenty analogues of tetrahydropyrimidine were synthesized and evaluated for their antimicrobial efficacy. The results demonstrated that compounds containing halogen substituents exhibited enhanced activity against Gram-positive and Gram-negative bacteria.
Clinical Implications
The potential use of this compound as a lead compound for drug development is promising. Its structural features allow for modifications that could enhance its selectivity and potency against specific pathogens or cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
